

The Discovery and History of 2-Ethylanisole: A Technical Overview

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Compound of Interest

Compound Name: **2-Ethylanisole**

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Abstract

2-Ethylanisole (IUPAC name: 1-Ethyl-2-methoxybenzene) is an aromatic ether that has found applications in various chemical syntheses. This technical guide provides a comprehensive overview of the discovery and history of **2-ethylanisole**, detailing its synthesis, physical and chemical properties, and known applications. While its initial discovery is not pinpointed to a single publication, its synthesis became feasible following the development of the Williamson ether synthesis in the mid-19th century. This document consolidates available quantitative data, outlines a detailed experimental protocol for its laboratory-scale synthesis, and explores its limitedly documented biological relevance.

Discovery and Historical Context

The specific moment of the first synthesis of **2-ethylanisole** is not prominently documented in easily accessible historical chemical literature. However, the foundational chemistry enabling its creation points to the mid-19th century. The development of the Williamson ether synthesis by British chemist Alexander William Williamson in 1850 was a pivotal moment in organic chemistry. This reaction provided a general and reliable method for the preparation of ethers from an alkoxide and an alkyl halide.

Given the availability of 2-ethylphenol and a suitable methylating agent, the synthesis of **2-ethylanisole** would have been a straightforward application of Williamson's method. It is highly

probable that **2-ethylanisole** was first synthesized in the latter half of the 19th century or the early 20th century as part of broader studies on the properties and reactions of substituted aromatic ethers. Comprehensive chemical encyclopedias like the Beilstein Handbuch der Organischen Chemie would likely contain the earliest references to its preparation and characterization.

Early applications of **2-ethylanisole** itself are not well-documented. However, the broader class of anisole derivatives has been utilized in the fragrance and flavor industries, and as intermediates in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Physicochemical Properties

2-Ethylanisole is a clear, colorless to pale yellow liquid with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ O	NIST
Molecular Weight	136.19 g/mol	NIST
CAS Number	14804-32-1	NIST
Boiling Point	187 °C	TCI
Flash Point	61 °C	TCI
Density	Not specified	
Solubility	Insoluble in water	Guidechem

Spectroscopic Data

The structural characterization of **2-ethylanisole** is well-established through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-ethylanisole** shows characteristic signals for the aromatic protons, the methoxy group, and the ethyl group.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.20 - 6.80	m	4H	Aromatic protons
3.82	s	3H	-OCH ₃
2.65	q	2H	-CH ₂ -
1.23	t	3H	-CH ₃

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

Chemical Shift (ppm)	Assignment
~157	C-OCH ₃
~136	C-CH ₂ CH ₃
~128, 127, 120, 110	Aromatic CH
~55	-OCH ₃
~23	-CH ₂ -
~15	-CH ₃

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and instrument.

Mass Spectrometry

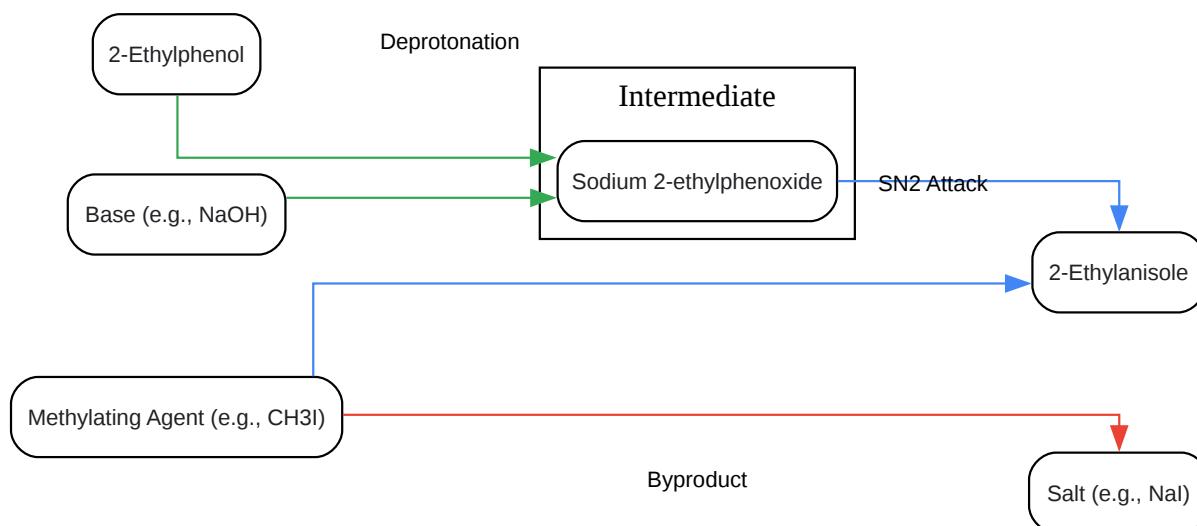
The mass spectrum of **2-ethylanisole** exhibits a molecular ion peak (M⁺) at m/z = 136, corresponding to its molecular weight.

Synthesis of 2-Ethylanisole

The most common and historically significant method for the synthesis of **2-ethylanisole** is the Williamson ether synthesis.

Reaction Principle

The synthesis involves the deprotonation of 2-ethylphenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile and attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an S_N2 reaction.



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Figure 1. Reaction pathway for the Williamson ether synthesis of **2-ethylanisole**.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-ethylanisole** via the Williamson ether synthesis.

Materials:

- 2-Ethylphenol

- Sodium hydroxide (NaOH)
- Methyl iodide (CH₃I)
- Anhydrous diethyl ether
- Distilled water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO₄)

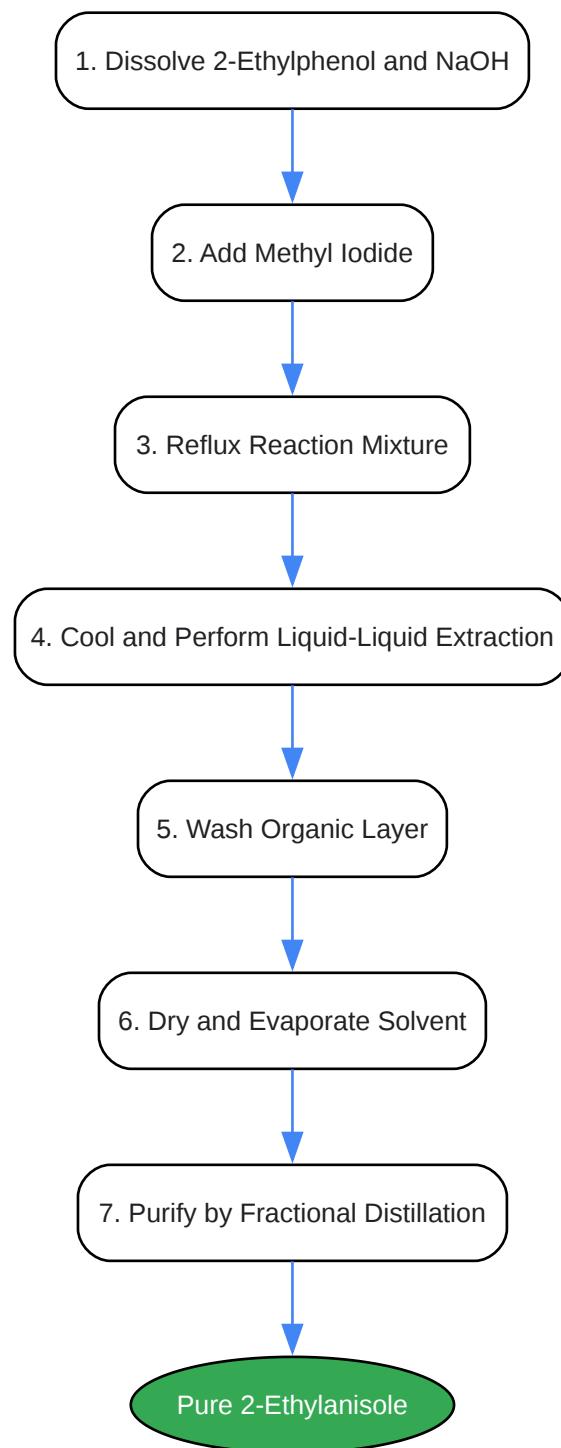
Equipment:

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylphenol in a suitable solvent such as ethanol or tetrahydrofuran. Add an equimolar amount of sodium hydroxide pellets or a concentrated aqueous solution. Stir the mixture at room temperature until the base has completely reacted to form the sodium 2-ethylphenoxide.
- Methylation: To the solution of sodium 2-ethylphenoxide, add a slight excess (1.1 equivalents) of methyl iodide dropwise at room temperature.

- **Reflux:** Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Shake the funnel and separate the layers. Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any unreacted phenol), water, and brine.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.
- **Purification:** The crude **2-ethylanisole** can be purified by fractional distillation under reduced pressure to yield the pure product.



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Figure 2. Experimental workflow for the synthesis of **2-ethylanisole**.

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activity and signaling pathways of **2-ethylanisole**. As a relatively simple aromatic ether, it is not expected to have potent, specific biological effects. General toxicological studies on related anisole derivatives suggest low to moderate toxicity. Any biological effects are likely to be non-specific and related to its properties as a lipophilic organic molecule. No specific signaling pathway interactions have been identified in the scientific literature.

Applications

Historically and in contemporary use, **2-ethylanisole** primarily serves as:

- An intermediate in organic synthesis: Its structure allows for further functionalization of the aromatic ring or the ethyl group, making it a building block for more complex molecules.
- A reference compound: In analytical chemistry, it can be used as a standard for chromatographic and spectroscopic methods.

While anisole and other derivatives are used in the fragrance industry, the specific application of **2-ethylanisole** in this field is not widely reported.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Conclusion

2-Ethylanisole is a compound with a history intrinsically linked to the development of fundamental organic synthesis methods, particularly the Williamson ether synthesis. While its discovery is not marked by a singular event, its preparation has been chemically feasible for over a century and a half. Its physicochemical properties are well-characterized, and its synthesis is a standard procedure in organic chemistry laboratories. The lack of significant documented biological activity has limited its application in drug development, with its primary role remaining that of a synthetic intermediate and analytical standard. Further research into its potential biological effects, though not currently a major focus, could reveal unforeseen applications.

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